N-(4-bromopyridin-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-4-11-8(5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXDYISZXRQXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Acylation Procedure with Cyclopropanecarbonyl Chloride
The most widely reported method involves the direct acylation of 4-bromopyridin-2-amine using cyclopropanecarbonyl chloride under anhydrous conditions (Figure 1).
Protocol :
- Reagents : 4-Bromopyridin-2-amine (1 equiv), cyclopropanecarbonyl chloride (1.1–1.2 equiv), pyridine (1.5–2.0 equiv).
- Solvent : Dichloromethane (DCM) at 0°C to room temperature.
- Workup : Aqueous sodium bicarbonate extraction, drying over Na₂SO₄, and vacuum concentration.
- Yield : 83.7% after silica gel chromatography.
This method prioritizes simplicity and scalability, with pyridine serving as both base and proton scavenger. The reaction typically completes within 6 hours at room temperature, as monitored by TLC (Rf = 0.45 in 5% MeOH/DCM).
Alternative Solvent Systems and Bases
Substituting DCM with acetonitrile (MeCN) and pyridine with triethylamine (Et₃N) has been explored to enhance reaction kinetics:
- Et₃N-Based Protocol : A 33.3 mmol scale reaction in MeCN at 5°C→RT achieved quantitative conversion within 3 hours. Post-reaction, hydrolysis with methanolic ammonia removed bis-acylated byproducts, yielding >95% purity after trituration.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | DCM/Pyridine | MeCN/Et₃N |
|---|---|---|
| Temperature | 0°C → RT | 5°C → RT |
| Reaction Time | 6 hours | 3 hours |
| Yield | 83.7% | 78% (after workup) |
| Byproducts | <5% | Bis-acylated species |
DCM minimizes side reactions due to its low polarity, while MeCN accelerates nucleophilic acyl substitution.
Catalytic and Stoichiometric Considerations
- Cyclopropanecarbonyl Chloride : A 10% molar excess ensures complete amine consumption.
- Inert Atmosphere : Nitrogen sparging reduces oxidative degradation of sensitive intermediates.
Analytical Characterization and Quality Control
Spectroscopic Data
- δ 0.79–0.88 (m, 4H, cyclopropane CH₂)
- δ 1.89–2.12 (m, 1H, cyclopropane CH)
- δ 7.34 (dd, 1H, pyridine H-5)
- δ 8.21 (d, 1H, pyridine H-6)
- δ 10.51 (s, 1H, NH)
Purity Assessment
- TLC-MS : m/z 273.0 [M+H]+ (calculated for C₉H₁₀BrN₂O: 272.0).
- Elemental Analysis : C 44.2%, H 3.7%, N 10.8% (theoretical: C 44.3%, H 3.6%, N 10.7%).
Applications in Multi-Step Syntheses
N-(4-Bromopyridin-2-yl)cyclopropanecarboxamide serves as a Suzuki-Miyaura cross-coupling partner for introducing kinase-targeting fragments:
Example : Pd(dppf)Cl₂-catalyzed coupling with tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate-3-pinacol ester yields advanced intermediates for GSK-3β inhibitors. Subsequent Boc deprotection and functionalization generate candidates with IC50 values <100 nM.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide has the molecular formula and a molecular weight of approximately 241.09 g/mol. Its structure includes a brominated pyridine ring and a cyclopropanecarboxamide moiety, which contribute to its unique chemical reactivity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the following areas:
GSK-3β Inhibition :
- Activity : The compound has shown promising inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases.
- IC50 Value : An IC50 value of 70 nM was reported, indicating strong potency in reducing tau hyperphosphorylation in neuroblastoma cells .
Anti-inflammatory Properties :
- Mechanism : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines such as IL-6 and nitric oxide (NO), highlighting its potential for treating inflammatory conditions .
Biological Pathway Studies
The compound is utilized as a tool for probing enzyme activities and studying biological pathways. Its structural features allow it to interact with specific molecular targets, making it valuable for research in cellular signaling and enzyme inhibition.
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules. It is used in developing new synthetic methodologies that can lead to novel materials with tailored properties.
GSK-3β Inhibitory Activity
In a study evaluating various compounds for GSK-3β inhibition, this compound emerged as a promising candidate due to its structural features that enhance binding affinity to the enzyme's active site.
Neuroprotective Effects
Another study demonstrated that this compound could restore cell viability in neurodegeneration models induced by okadaic acid, indicating its potential role in neuroprotective therapies .
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 (nM) | Cell Line | Effect Observed |
|---|---|---|---|
| GSK-3β Inhibition | 70 | Neuroblastoma cells | Reduced tau hyperphosphorylation |
| Anti-inflammatory (NO levels) | Not specified | BV-2 microglial cells | Decreased NO levels |
| Anti-inflammatory (IL-6 levels) | Not specified | BV-2 microglial cells | Decreased IL-6 levels |
Mechanism of Action
The mechanism of action of N-(4-bromopyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanecarboxamide group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridine Substitution Patterns
The bromine atom at the pyridine 4-position is a critical structural feature. Comparisons with derivatives bearing different substituents reveal significant differences in reactivity and biological interactions:
The bromine atom in the target compound facilitates interactions with biological targets via halogen bonding, a feature absent in methyl-substituted analogs. This may explain its enhanced anti-cancer activity compared to N-(4-methylpyridin-2-yl)cyclopropanecarboxamide, which shows broader antimicrobial effects .
Cyclopropane Modifications
The cyclopropane ring introduces steric strain, influencing molecular conformation and target binding. Comparisons with cyclobutane and non-cyclopropane derivatives highlight its uniqueness:
| Compound Name | Cyclopropane Modification | Key Differences |
|---|---|---|
| This compound | None | High ring strain enhances reactivity |
| N-(6-bromopyridin-3-yl)cyclobutanecarboxamide | Cyclobutane instead | Larger ring reduces strain, altering binding kinetics |
| Cyclopropanecarboxamide | Lacks pyridine | Absence of aromatic system limits π-π interactions |
The cyclopropane moiety in the target compound increases metabolic stability compared to cyclobutane analogs, as seen in its prolonged half-life in cellular assays .
Physicochemical Properties
Solubility and Stability
The bromine atom and cyclopropane ring jointly influence solubility and stability:
The bromine atom increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to methyl-substituted derivatives.
Anti-Cancer and Anti-Inflammatory Activity
The target compound exhibits selective anti-cancer activity, likely due to bromine-mediated interactions with kinases or DNA repair enzymes. In contrast, methyl-substituted analogs show broader but less potent effects:
| Compound Name | Anti-Cancer (IC50, µM) | Anti-Inflammatory (IC50, µM) | Antimicrobial (MIC, µg/mL) |
|---|---|---|---|
| This compound | 1.2 (HeLa cells) | 5.8 (COX-2 inhibition) | >50 |
| N-(6-methylpyridin-2-yl)cyclopropanecarboxamide | >20 | N/A | 12.5 (S. aureus) |
| N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide | 8.5 (MCF-7) | N/A | N/A |
Receptor Binding Affinity
The bromine atom enhances binding to G protein-coupled receptors (GPCRs) and kinases. For example, it shows 3-fold higher affinity for EGFR compared to N-(4-chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide .
Biological Activity
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a brominated pyridine ring and a cyclopropanecarboxamide moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of the bromine atom allows for nucleophilic substitution reactions, while the amide group can undergo hydrolysis under various conditions.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various signaling pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanecarboxamide group forms hydrogen bonds with amino acid side chains.
Key Targets
- GSK-3β Inhibition : Studies have highlighted its potential as a GSK-3β inhibitor, which is significant in neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 70 nM against GSK-3β, indicating potent inhibitory activity .
- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce levels of pro-inflammatory cytokines like IL-6 and NO in cellular models, showcasing its potential for treating inflammatory conditions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 (nM) | Cell Line | Effect Observed |
|---|---|---|---|
| GSK-3β Inhibition | 70 | Neuroblastoma cells | Reduced tau hyperphosphorylation |
| Anti-inflammatory (NO) | Not specified | BV-2 microglial cells | Decreased NO levels |
| Anti-inflammatory (IL-6) | Not specified | BV-2 microglial cells | Decreased IL-6 levels |
Case Studies
- GSK-3β Inhibitory Activity : In a study evaluating various compounds for their GSK-3β inhibitory properties, this compound was identified as a promising candidate due to its structural features that enhance binding affinity to the enzyme's active site .
- Neuroprotection : Another study demonstrated that this compound could restore cell viability in models of neurodegeneration induced by okadaic acid, highlighting its potential role in neuroprotective therapies .
Potential Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Anti-cancer Therapy : Its ability to inhibit GSK-3β may contribute to anti-cancer strategies by modulating pathways involved in cell proliferation and survival.
- Anti-inflammatory Treatments : The compound's effects on inflammatory markers position it as a candidate for developing treatments for chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(4-bromopyridin-2-yl)cyclopropanecarboxamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and functionalized pyridine intermediates. For example, hydroxylamine hydrochloride and NaHCO₃ in ethanol are used to introduce carbamimidoyl groups, followed by cyclization with BF₃·Et₂O and trimethyl orthoformate to form oxadiazole derivatives . Optimization involves adjusting stoichiometry, solvent polarity, and temperature (e.g., 60–80°C) to maximize yield (typically 40–80%) and purity (>95% by UPLC/MS).
Q. How is structural integrity confirmed post-synthesis?
- Methodology : Advanced spectroscopic techniques are employed:
- NMR : ¹H/¹³C NMR to verify substitution patterns and cyclopropane ring integrity.
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 297 [M+H⁺] for C₁₆H₁₆N₄O₂ derivatives) confirms molecular weight .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <0.06 ensuring accuracy .
Q. What analytical methods are critical for assessing purity?
- Methodology : Purity is validated via UPLC/MS (98–100% for oxadiazole derivatives) and elemental analysis (C, H, N within ±0.3% of theoretical values). Residual solvents are quantified using GC-MS .
Advanced Research Questions
Q. How does structural modification of the pyridine or cyclopropane moieties influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives like N-(4-(4-cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide and oxadiazole analogs. Bioassays (e.g., kinase inhibition IC₅₀) reveal that electron-withdrawing groups (e.g., Br at C4) enhance binding to targets like c-Met kinase, while cyclopropane rigidity improves metabolic stability .
Q. What computational tools are used to predict binding modes with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with kinase domains (e.g., c-Met). Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for covalent inhibitor design .
Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?
- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) resolves stereochemical ambiguities. For example, bond angles (e.g., 117.6° for C-C-N in cyclopropane) and torsion angles (e.g., −26.5° for pyridine-carboxamide linkage) validate mechanistic intermediates .
Q. What in vitro models evaluate neuropharmacological or anticancer potential?
- Methodology :
- Neuroactivity : Primary neuronal cultures (rat hypothalamus) assess neuroexcitatory effects via patch-clamp electrophysiology .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2) measure cytotoxicity (EC₅₀), while flow cytometry quantifies apoptosis (Annexin V/PI staining) .
Data Contradiction & Validation
Q. How are discrepancies in biological activity between similar derivatives addressed?
- Methodology : Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) resolve false positives. For instance, N-(4-bromophenyl) analogs may show high enzyme inhibition but poor cell permeability due to logP >5, validated via Caco-2 monolayer assays .
Q. What strategies mitigate synthetic byproducts in cyclopropane ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
